molecular formula C36H49N5O8S B12382410 E3 Ligase Ligand-linker Conjugate 82

E3 Ligase Ligand-linker Conjugate 82

Cat. No.: B12382410
M. Wt: 711.9 g/mol
InChI Key: MAOLMRIHTGNOGE-PNBNRWGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 Ligase Ligand-linker Conjugate 82 is a part of the Proteolysis Targeting Chimeric Molecules (PROTACs) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which, when linked to the ligand for a target protein, can be used to constitute PROTACs that target proteins for ubiquitination and degradation. This technology has shown significant potential in the treatment of various diseases, including cancer, autoimmunity, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 82 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker. The process typically includes nucleophilic aromatic substitution reactions, where primary or secondary amines react with aromatic compounds at elevated temperatures (around 130°C) to yield the desired conjugates . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the purity and activity of the compound. The use of high-quality reagents and optimized reaction conditions is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 82 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of PROTACs and other related compounds .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 82 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Helps in studying protein-protein interactions and cellular processes.

    Medicine: Potential therapeutic applications in treating cancer, autoimmune diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 82 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets include various proteins involved in cellular processes, and the pathways involved are primarily related to the ubiquitin-proteasome system .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 82 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in targeting proteins for degradation. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which provide unique properties and applications.

Properties

Molecular Formula

C36H49N5O8S

Molecular Weight

711.9 g/mol

IUPAC Name

tert-butyl 4-[2-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate

InChI

InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31-/m1/s1

InChI Key

MAOLMRIHTGNOGE-PNBNRWGDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O

Origin of Product

United States

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